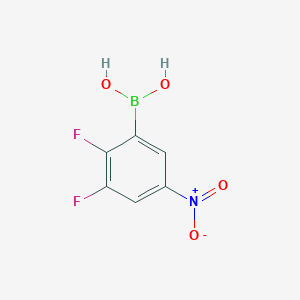

2,3-Difluoro-5-nitrophenylboronic acid

Overview

Description

2,3-Difluoro-5-nitrophenylboronic acid (CAS: 957060-82-1) is a fluorinated aromatic boronic acid derivative with the molecular formula C₆H₃BF₂NO₄ and a molecular weight of 201.81 g/mol (calculated). This compound features a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a nitro group (-NO₂) at position 5, and a boronic acid (-B(OH)₂) group. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-nitroiodobenzene with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

2,3-Difluoro-5-nitrophenylboronic acid is primarily used in the development of pharmaceuticals. Its boronic acid functionality allows it to interact with biological targets such as enzymes and receptors.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes involved in disease pathways, particularly in cancer research. Boronic acids can form reversible covalent bonds with serine and cysteine residues in active sites, making them valuable in drug design .

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications as anticancer agents .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block.

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the pharmaceutical industry for drug development .

- Functionalization of Aromatic Compounds : The compound can facilitate the introduction of fluorine and nitro groups into aromatic systems, enhancing the chemical diversity of synthesized compounds .

Materials Science

The compound's unique properties make it suitable for applications in materials science.

- Polymer Chemistry : It can be used to modify polymers for enhanced thermal and mechanical properties. Boronic acids are known to form dynamic covalent bonds that can be exploited to create self-healing materials .

- Nanotechnology : Research is ongoing into the use of boronic acids in the development of nanomaterials for drug delivery systems and biosensors due to their ability to form stable complexes with various substrates .

Environmental Applications

The environmental impact of chemicals is a growing concern.

- Pollutant Detection : Due to its reactivity, this compound has potential applications in the detection of environmental pollutants through sensor technology. Its ability to bind selectively with certain analytes makes it suitable for developing sensitive detection methods .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives against breast cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further development as a targeted cancer therapy .

Case Study 2: Polymer Modification

Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical strength and thermal stability. This modification is particularly useful in developing durable materials for industrial applications .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrophenylboronic acid in the Suzuki-Miyaura reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of 2,3-difluoro-5-nitrophenylboronic acid are influenced by the positions of its substituents. Below is a comparison with analogous compounds (Table 1):

Table 1: Structural Comparison of Fluorinated Nitrophenylboronic Acids

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| This compound | 2-F, 3-F, 5-NO₂ | C₆H₃BF₂NO₄ | 201.81 | 957060-82-1 | 98% |

| 3,4-Difluoro-5-nitrophenylboronic acid | 3-F, 4-F, 5-NO₂ | C₆H₃BF₂NO₄ | 201.81 | 1072952-06-7 | 95% |

| 3,5-Difluoro-2-nitrophenylboronic acid | 3-F, 5-F, 2-NO₂ | C₆H₃BF₂NO₄ | 201.81 | 1150114-60-5 | 96% |

| 4,5-Difluoro-2-nitrophenylboronic acid | 4-F, 5-F, 2-NO₂ | C₆H₃BF₂NO₄ | 201.81 | 1150114-59-2 | 97% |

| (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | 3-OCHF₂, 5-F | C₇H₆BF₃O₃ | 205.93 | 2055539-69-8 | 98% |

| 3-Methoxycarbonyl-5-nitrophenylboronic acid | 3-COOMe, 5-NO₂ | C₈H₈BNO₆ | 225.97 | 117342-20-8 | N/A |

Key Observations :

- Substituent Position Effects : The nitro group’s position (meta vs. para to boron) significantly alters electronic properties. For example, in this compound, the nitro group at position 5 creates a strong electron-withdrawing effect, enhancing boronic acid acidity (lower pKa) compared to derivatives with nitro at position 2 .

- Fluorine vs. Other Groups : Replacing fluorine with difluoromethoxy (as in CAS 2055539-69-8) introduces steric bulk and alters electronic effects, reducing cross-coupling efficiency in Suzuki reactions .

Physical Properties and Stability

- Thermal Stability : Fluorinated nitroboronic acids generally decompose above 200°C. The pinacol ester derivative of this compound (CAS 2377610-80-3) has enhanced stability, with a molecular weight of 285.05 g/mol and 98% purity .

- Solubility : Low solubility in polar solvents (e.g., water) due to hydrophobic fluorine substituents. Derivatives like 3-methoxycarbonyl-5-nitrophenylboronic acid show improved solubility in acetone and DMF .

Biological Activity

2,3-Difluoro-5-nitrophenylboronic acid (DFNB) is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBFNO

- CAS Number : 957060-82-1

- Physical State : Solid at room temperature

DFNB is characterized by its boronic acid functional group, which is pivotal for its biological interactions, particularly in enzyme inhibition and cross-coupling reactions.

Target Enzymes

DFNB primarily acts as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction effectively inhibits the enzymatic activity, making DFNB a significant tool for studying protease function and regulation .

Molecular Interaction

The molecular mechanism involves the formation of a covalent bond between the boronic acid moiety of DFNB and the hydroxyl group of the serine residue in the enzyme's active site. This prevents substrate binding and catalysis, thereby inhibiting enzyme activity. Additionally, DFNB can modulate gene expression through its influence on transcription factors and signaling pathways.

Cellular Impact

DFNB has been shown to influence various cellular processes:

- Cell Signaling : By inhibiting serine proteases, DFNB modulates pathways involving protease-activated receptors, leading to altered gene expression and cellular metabolism.

- Toxicity Profile : At low doses, DFNB effectively inhibits target enzymes without significant toxicity. However, higher doses may result in cellular damage and adverse physiological responses.

Dosage Effects in Animal Models

Research indicates that the effects of DFNB are dose-dependent. In animal models, low doses can effectively inhibit target enzymes while higher doses may exhibit toxic effects. This relationship underscores the importance of dosage in therapeutic applications.

Pharmacokinetics

DFNB undergoes metabolism primarily through conjugation reactions and is typically excreted via urine. Its pharmacokinetic profile suggests that it can be optimized for specific therapeutic uses by adjusting dosage and administration routes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DFNB:

- Inhibition Studies : Laboratory experiments have demonstrated that DFNB significantly inhibits serine proteases with IC50 values often below 10 µM, indicating strong potency against these targets .

- Cellular Assays : In vitro assays using macrophage cell lines infected with Leishmania amazonensis showed that compounds similar to DFNB exhibited selective activity against intracellular parasites, although DFNB itself was not directly tested in this context .

- Metabolic Stability : Studies evaluating metabolic stability indicate that DFNB maintains its structural integrity under physiological conditions, which is crucial for its potential use as a therapeutic agent .

Summary Table of Biological Activity

| Parameter | Description |

|---|---|

| Molecular Target | Serine proteases (e.g., chymotrypsin, trypsin) |

| IC50 Values | <10 µM for target enzymes |

| Mechanism | Covalent bond formation with serine residues |

| Effects on Cells | Modulates signaling pathways; alters metabolism |

| Toxicity Profile | Dose-dependent toxicity observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-difluoro-5-nitrophenylboronic acid, and how can purity be validated?

- Methodology : The compound can be synthesized via Miyaura borylation using a halogenated precursor (e.g., 2,3-difluoro-5-nitroiodobenzene) with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions . Purification involves column chromatography (silica gel, hexane/EtOAc gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of dehalogenation byproducts .

Q. How do the electron-withdrawing nitro and fluoro substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodology : The nitro and fluorine groups reduce electron density at the boron center, enhancing oxidative addition in Suzuki-Miyaura couplings. Kinetic studies using UV-Vis spectroscopy can monitor reaction rates with aryl halides. Compare coupling efficiency with non-fluorinated/non-nitrated analogs to isolate substituent effects .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

- Methodology : Store at 0–6°C under nitrogen to prevent hydrolysis. Stability assays via TGA/DSC (10°C/min, N₂ atmosphere) identify decomposition thresholds. For long-term storage, convert to pinacol ester derivatives, which resist moisture (see for esterification protocols) .

Advanced Research Questions

Q. How can contradictory data on coupling yields with sterically hindered substrates be resolved?

- Methodology : Systematic screening of catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and bases (K₂CO₃ vs. CsF) in polar aprotic solvents (DMF, DMSO). Use LC-MS to track intermediates and identify competing pathways (e.g., protodeboronation). Contradictions may arise from trace water; employ molecular sieves or anhydrous conditions .

Q. What strategies optimize regioselectivity in sequential cross-coupling reactions involving this boronic acid?

- Methodology : Leverage orthogonal protecting groups (e.g., pinacol boronate for one site, MIDA boronate for another). Monitor reaction progress via ¹¹B NMR to confirm selective deprotection. Example: Couple nitro-substituted aryl halides first, then reduce nitro to amine for subsequent couplings .

Q. How does the nitro group participate in non-covalent interactions (e.g., hydrogen bonding) in supramolecular assemblies?

- Methodology : X-ray crystallography (synchrotron source) reveals nitro···H interactions in cocrystals with diols or amines. Compare packing motifs with 3,5-difluorobenzoic acid derivatives (see NIST data in ) to isolate nitro-specific effects .

Q. What analytical techniques differentiate between boronic acid tautomers in solution, and how do solvents influence tautomeric equilibrium?

- Methodology : Variable-temperature ¹¹B NMR (DMSO-d₆ vs. CDCl₃) identifies trigonal (boronic acid) vs. tetrahedral (boronate) species. DFT calculations (B3LYP/6-311+G**) model solvent polarity effects on tautomer stability .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile divergent solubility values in aqueous vs. organic solvents?

- Methodology : Replicate solubility tests (shake-flask method, 25°C) under controlled pH (buffered solutions). Use ¹⁹F NMR to detect hydrolysis products. Note: Solubility in THF may be overstated due to residual water; employ Karl Fischer titration for solvent dryness validation .

Q. Why do some studies report successful Heck couplings with this boronic acid, while others observe low efficiency?

- Methodology : Screen additives (e.g., silver salts for halide scavenging) and ligand-free Pd sources. Use in situ IR to monitor arylpalladium intermediates. Contradictions may stem from competing homocoupling; quantify via GC-MS with internal standards .

Application-Focused Questions

Q. Can this compound serve as a directing group in C–H functionalization?

- Methodology : Test Pd(II)-catalyzed C–H arylation using the boronic acid as a transient director. Compare with pyridine-based directors via kinetic profiling. Use deuterium labeling (D₂O quench) to confirm C–H activation sites .

Q. How to integrate this compound into metal-organic frameworks (MOFs) for sensing applications?

Properties

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSYRVYLRWEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660283 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-82-1 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.